Product packaging for 2-[2-(Cyanomethyl)phenyl]acetic acid(Cat. No.:CAS No. 56066-94-5)

2-[2-(Cyanomethyl)phenyl]acetic acid

Cat. No.: B2414053
CAS No.: 56066-94-5
M. Wt: 175.187
InChI Key: UKCCBEOBXVCQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[2-(Cyanomethyl)phenyl]acetic acid (CAS Number: 56066-94-5) is an organic compound with the molecular formula C 10 H 9 NO 2 and a molecular weight of 175.19 g/mol . This solid compound, characterized by the simultaneous presence of a phenylacetic acid backbone and an ortho-positioned cyanomethyl functional group, offers a versatile and valuable bifunctional scaffold for synthetic chemistry and drug discovery research . The carboxylic acid and nitrile groups provide two distinct and manipulable reactive sites, enabling a wide range of transformations. This makes the compound a particularly useful intermediate in the design and synthesis of more complex molecules, including potential pharmacologically active compounds and novel organic materials. Researchers can utilize this compound in various applications, such as the development of new heterocyclic compounds through intramolecular cyclization strategies. It is supplied as a powder and should be stored at room temperature . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B2414053 2-[2-(Cyanomethyl)phenyl]acetic acid CAS No. 56066-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(cyanomethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-6-5-8-3-1-2-4-9(8)7-10(12)13/h1-4H,5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCCBEOBXVCQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 2 2 Cyanomethyl Phenyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis

Detailed experimental ¹H NMR data for 2-[2-(Cyanomethyl)phenyl]acetic acid, including chemical shifts (δ) and coupling constants (J), are not available in the public domain.

Carbon-13 (¹³C) NMR Analysis

Specific experimental ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in the molecule, is not publicly available for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Comprehensive 2D NMR studies, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which are crucial for establishing the connectivity of atoms within a molecule, have not been published for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

A detailed experimental FT-IR spectrum with peak assignments for this compound is not available in the reviewed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

No experimental FT-Raman spectroscopic data for this compound has been found in public databases or scientific journals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For organic molecules such as this compound, this technique provides information about the electronic transitions between molecular orbitals. The absorption of UV-Vis light by the molecule would be expected to correspond to π → π* and n → π* transitions associated with the phenyl ring, the carboxyl group, and the cyanomethyl group.

A comprehensive literature search did not yield any specific experimental UV-Vis spectroscopic data for this compound. Therefore, details regarding its absorption maxima (λmax), molar absorptivity (ε), and the specific electronic transitions are not available in the public domain.

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition
Data not availableData not availableData not availableData not available

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would be used to confirm its molecular mass and to study its fragmentation patterns, which can provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a type of mass spectrometry that provides a very precise measurement of the mass-to-charge ratio. This high precision allows for the determination of the elemental formula of a compound with a high degree of confidence.

Specific experimental high-resolution mass spectrometry data for this compound is not available in the reviewed scientific literature. Such data would be invaluable for unequivocally confirming its elemental composition.

Parameter Value
Molecular Formula C₁₀H₉NO₂
Calculated Exact Mass 175.0633 u
Measured Exact Mass Data not available
Mass Error (ppm) Data not available
Ionization Mode Data not available

X-ray Crystallography of this compound and its Crystalline Forms

A thorough search of crystallographic databases and the scientific literature did not reveal any published single-crystal X-ray diffraction data for this compound. Consequently, its detailed crystal structure remains undetermined.

Crystallographic Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Volume (ų) Data not available
Z Data not available
Density (calculated, g/cm³) Data not available
R-factor (%) Data not available

Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how molecules are arranged in a crystal lattice, which is governed by various intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. For this compound, the carboxylic acid group would be expected to form strong hydrogen bonds, likely leading to the formation of dimers or chains. The phenyl rings could participate in π-π stacking interactions, and the cyano group could also be involved in dipole-dipole interactions.

Without experimental crystallographic data, any discussion of the specific crystal packing and intermolecular interactions of this compound remains speculative.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is particularly important in the pharmaceutical industry.

There are no published studies on the polymorphism of this compound. Therefore, it is unknown whether this compound exists in multiple crystalline forms.

Reactivity and Chemical Transformations of 2 2 Cyanomethyl Phenyl Acetic Acid

Reactions Involving the Acetic Acid Moiety

The carboxylic acid group is a primary site for various chemical modifications, including esterification, amidation, reduction, and oxidation.

The carboxylic acid functional group readily undergoes condensation reactions with alcohols and amines to form esters and amides, respectively. These reactions are fundamental in organic synthesis for creating a wide array of derivatives. researchgate.net

Esterification: The conversion of 2-[2-(cyanomethyl)phenyl]acetic acid to its corresponding esters can be achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, often by azeotropic distillation. masterorganicchemistry.com Alternatively, using a large excess of the alcohol can also shift the equilibrium to favor ester formation. masterorganicchemistry.com For sterically hindered alcohols, intermediates like benzotriazole (B28993) esters can be employed to facilitate the reaction. researchgate.net The use of metal-exchanged montmorillonite (B579905) nanoclays has also been reported as an effective catalyst for the esterification of phenylacetic acid. nih.gov

Amidation: The formation of amides from this compound and an amine is a key transformation, often utilized in the synthesis of biologically active molecules. researchgate.netresearchgate.net Direct reaction of a carboxylic acid and an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.orgsci-hub.se More commonly, coupling agents are used to facilitate amide bond formation under milder conditions. organic-chemistry.org Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net Boronic acid derivatives have also been developed as catalysts for direct amidation at room temperature, showing high activity for a range of carboxylic acids and amines. organic-chemistry.orgnih.gov

Table 1: Esterification and Amidation Reactions
Reaction TypeReagentsTypical ConditionsProduct
EsterificationAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)Heating with removal of waterEthyl 2-[2-(cyanomethyl)phenyl]acetate
AmidationAmine (e.g., Benzylamine), Coupling Agent (e.g., DCC)Room temperature in a suitable solventN-Benzyl-2-[2-(cyanomethyl)phenyl]acetamide

Reduction to Alcohol: The carboxylic acid group of this compound can be selectively reduced to a primary alcohol, yielding 2-[2-(cyanomethyl)phenyl]ethanol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are unselective and would also reduce the nitrile group. Milder and more selective methods are often preferred. Catalytic hydrosilylation using manganese(I) complexes and a silane (B1218182) reducing agent like phenylsilane (B129415) (PhSiH₃) provides a method for the reduction of carboxylic acids to alcohols under mild conditions, showing high selectivity for the carboxylic acid moiety over other functional groups like double bonds. nih.gov Biocatalytic methods using microorganisms have also been shown to reduce phenylacetic acids to their corresponding alcohols. polimi.it Another approach involves the in situ formation of a hydroxybenzotriazole (B1436442) ester followed by reduction with sodium borohydride. organic-chemistry.org

Oxidation to Carboxylic Acid Derivatives: The benzylic position of the acetic acid side chain is susceptible to oxidation. rsc.org Oxidation of phenylacetic acid can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation with potassium permanganate (B83412) in an acidic medium can lead to the formation of benzaldehyde (B42025) through oxidative decarboxylation. orientjchem.org The reaction mechanism may involve the initial formation of a mandelic acid-type intermediate. orientjchem.org Photochemical oxidation using flavin photocatalysts can also convert phenylacetic acids to the corresponding benzaldehydes. rsc.org These oxidative processes highlight the potential for further functionalization of the molecule. rsc.orgnih.gov

Table 2: Reduction and Oxidation Reactions of the Acetic Acid Moiety
Reaction TypeReagentsTypical ConditionsProduct
Reduction[MnBr(CO)₅], PhSiH₃Heating in a solvent like 2-MTHF2-[2-(Cyanomethyl)phenyl]ethanol
OxidationKMnO₄, H⁺Aqueous acetic acid2-(Cyanomethyl)benzaldehyde

Transformations of the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is a versatile functional handle that can be converted into several other important groups, including carboxylic acids, amides, and amines.

The nitrile functionality can be hydrolyzed under either acidic or basic conditions. masterorganicchemistry.com The outcome of the hydrolysis—whether it stops at the amide or proceeds to the carboxylic acid—can often be controlled by the reaction conditions.

Acidic Hydrolysis: Heating this compound with an aqueous acid, such as hydrochloric acid, typically leads to the complete hydrolysis of the nitrile group to a carboxylic acid. libretexts.org This reaction would yield homophthalic acid (2-carboxyphenylacetic acid). The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt. masterorganicchemistry.comlibretexts.org

Basic Hydrolysis: Alkaline hydrolysis, achieved by heating with a solution of a strong base like sodium hydroxide, also converts the nitrile to a carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture yields the dicarboxylic acid. Partial hydrolysis to the amide can sometimes be achieved under milder basic conditions or by using specific catalysts.

The nitrile group can be reduced to a primary amine, a valuable transformation for introducing a basic nitrogen atom into the molecule. This would convert this compound into 2-[2-(2-aminoethyl)phenyl]acetic acid.

Common methods for this reduction include catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium, often under hydrogen pressure. Chemical reducing agents are also widely used. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this conversion, though it would also reduce the carboxylic acid group. A more selective approach would be necessary if the carboxylic acid is to be preserved, possibly by first protecting the acid group as an ester. Borane (BH₃) complexes are another class of reagents that can effectively reduce nitriles to amines.

The methylene (B1212753) protons adjacent to the cyano group are acidic (pKa ~25 in DMSO) and can be removed by a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion known as the cyanomethyl anion. This anion is a potent nucleophile and can react with various electrophiles, enabling the formation of new carbon-carbon bonds at the benzylic position. nih.gov

For example, the cyanomethyl anion can undergo alkylation reactions with alkyl halides (e.g., methyl iodide) to introduce an alkyl group. It can also react with carbonyl compounds like aldehydes and ketones in an aldol-type condensation. This nucleophilic reactivity significantly enhances the synthetic utility of this compound, allowing for the construction of more complex molecular architectures. nih.gov

Table 3: Transformations of the Cyanomethyl Group
Reaction TypeReagentsTypical ConditionsProduct
Hydrolysis to Carboxylic AcidH₃O⁺ (e.g., aq. HCl)Heating2-(Carboxymethyl)phenylacetic acid (Homophthalic acid)
Reduction to Amine1. Protection of COOH 2. LiAlH₄ or H₂/Raney Ni 3. DeprotectionVaries with reagent2-[2-(2-Aminoethyl)phenyl]acetic acid
Alkylation via Anion1. Strong Base (e.g., NaH) 2. Electrophile (e.g., CH₃I)Anhydrous solvent (e.g., THF, DMF)2-[2-(1-Cyanoethyl)phenyl]acetic acid

Cyclization Reactions and Heterocycle Formation

The ortho-disposition of the cyanomethyl and acetic acid side chains in this compound makes it an excellent precursor for the synthesis of fused heterocyclic compounds. Intramolecular reactions can be strategically designed to involve the carboxylic acid, the nitrile, and the active methylene protons, leading to the formation of various ring systems that are prevalent in medicinal chemistry and materials science. researchgate.net

One of the primary pathways for cyclization involves the interaction between the carboxylic acid and the nitrile group. Under acidic or basic conditions, the nitrile can undergo hydrolysis to form either an amide or a carboxylic acid. The resulting intermediate, a substituted phthalic acid derivative, can then undergo intramolecular condensation. For instance, dehydration of the diacid intermediate can lead to the formation of a cyclic anhydride.

Alternatively, the active methylene group adjacent to the cyano moiety can participate in cyclization. Under basic conditions, this carbon can be deprotonated to form a carbanion, which can then act as a nucleophile, attacking the electrophilic carbonyl carbon of the neighboring acetic acid group. This type of reaction, after subsequent dehydration, can yield substituted isoquinolinone derivatives, which are important scaffolds in pharmaceutical compounds.

Another potential transformation involves the reduction of the nitrile group to a primary amine. The resulting aminoethyl-substituted phenylacetic acid can then undergo spontaneous or catalyzed intramolecular lactamization to form a seven-membered heterocyclic ring, a dihydrodibenzazepinone derivative.

The table below summarizes potential cyclization reactions starting from this compound and its immediate derivatives.

Starting MoietyReagent/ConditionKey IntermediateResulting Heterocycle
Carboxylic Acid & NitrileAcid/HeatPhthalamic acid derivativePhthalimide derivative
Carboxylic Acid & NitrileH₂O, H⁺ or OH⁻ then heatHomophthalic acidHomophthalic anhydride
Methylene (α to CN) & Carboxylic AcidBase, then DehydrationEnolate intermediate3-Amino-1-isoquinolinone derivative
Nitrile (reduced to amine) & Carboxylic Acid1. Reduction (e.g., H₂, Pd/C) 2. Heat2-[2-(Aminoethyl)phenyl]acetic acidDihydrodibenzazepinone (lactam)

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of this compound, the reactivity and regioselectivity of SEAr reactions are governed by the electronic and steric effects of the two existing ortho substituents: the cyanomethyl (-CH₂CN) group and the acetic acid (-CH₂COOH) group.

The directing effect of these groups is paramount for predicting the outcome of substitution. uci.edumasterorganicchemistry.com

Electronic Effects: Both -CH₂CN and -CH₂COOH are considered ortho, para-directors. They stabilize the cationic Wheland intermediate when the electrophile attacks at the positions ortho and para to themselves. libretexts.org

Steric Effects: The two substituents are adjacent and relatively bulky, creating significant steric hindrance at the positions ortho to them (positions 3 and 6). Position 3 is flanked by the acetic acid group, and position 6 is flanked by the cyanomethyl group.

Consequently, incoming electrophiles will preferentially attack the less sterically hindered positions that are still electronically activated. These are the positions para to each of the existing groups, namely positions 4 and 5. Position 4 is para to the cyanomethyl group, and position 5 is para to the acetic acid group. Therefore, a mixture of 4- and 5-substituted products is expected in most SEAr reactions.

The table below outlines the predicted major products for common electrophilic aromatic substitution reactions on this compound.

ReactionReagentsElectrophilePredicted Major Products
NitrationHNO₃, H₂SO₄NO₂⁺2-[2-(Cyanomethyl)-5-nitrophenyl]acetic acid and 2-[2-(Cyanomethyl)-4-nitrophenyl]acetic acid
HalogenationBr₂, FeBr₃Br⁺2-[5-Bromo-2-(cyanomethyl)phenyl]acetic acid and 2-[4-Bromo-2-(cyanomethyl)phenyl]acetic acid
SulfonationFuming H₂SO₄SO₃4-(Carboxymethyl)-3-(cyanomethyl)benzenesulfonic acid and 5-(Carboxymethyl)-2-(cyanomethyl)benzenesulfonic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺Mixture of 4- and 5-alkylated products (potential for rearrangements and polyalkylation)
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Mixture of 4- and 5-acylated products

Regioselective Functionalization and Derivatization Strategies

Beyond reactions on the aromatic ring, the functional groups of this compound offer multiple handles for regioselective derivatization. greyhoundchrom.comlibretexts.org These strategies allow for the synthesis of a wide array of analogs with tailored properties by selectively modifying the carboxylic acid, the nitrile, or the active methylene carbons.

Derivatization of the Carboxylic Acid Group: The carboxylic acid is readily converted into a variety of other functional groups using standard organic transformations. researchgate.net

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester. This is often used to protect the carboxylic acid or modify the compound's solubility and pharmacokinetic properties.

Amidation: Activation of the carboxylic acid (e.g., by conversion to an acid chloride with SOCl₂) followed by reaction with a primary or secondary amine produces amides. This is a common strategy in drug discovery for creating peptide-like bonds.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for further functionalization.

Transformation of the Nitrile Group: The nitrile group is a versatile functional group that can be transformed into several other moieties.

Hydrolysis: Acid- or base-catalyzed hydrolysis can convert the nitrile first to a primary amide (2-[2-(carbamoylmethyl)phenyl]acetic acid) and, upon further reaction, to a carboxylic acid, yielding 2,2'-(1,2-phenylene)diacetic acid.

Reduction: Catalytic hydrogenation (e.g., H₂, Raney Ni) or chemical reduction (e.g., LiAlH₄) reduces the nitrile to a primary amine (2-[2-(2-aminoethyl)phenyl]acetic acid), which can be used for subsequent cyclization or coupling reactions.

Functionalization of the Active Methylene Groups: The protons on the two methylene carbons are acidic and can be removed by a strong base (e.g., lithium diisopropylamide, LDA). The methylene protons adjacent to the nitrile group are particularly acidic due to the electron-withdrawing nature of the cyano group. Deprotonation generates a carbanion that can be alkylated or acylated with high regioselectivity, allowing for the introduction of new substituents at these benzylic positions. This strategy provides a powerful method for building molecular complexity. rsc.org

The following table details common derivatization strategies for this compound.

Target Functional GroupReaction TypeReagentsProduct Functional Group
Carboxylic AcidEsterificationR-OH, H⁺Ester
Carboxylic AcidAmidation1. SOCl₂ 2. R₂NHAmide
Carboxylic AcidReductionLiAlH₄Primary Alcohol
NitrileHydrolysisH₂O, H⁺ or OH⁻Amide or Carboxylic Acid
NitrileReductionH₂, Raney Ni or LiAlH₄Primary Amine
Methylene (α to CN)Alkylation1. LDA 2. R-XSubstituted Methylene

These regioselective strategies underscore the utility of this compound as a versatile intermediate for creating diverse and complex molecular architectures.

Computational and Theoretical Investigations of 2 2 Cyanomethyl Phenyl Acetic Acid

Density Functional Theory (DFT) Calculations and Quantum Chemical Characterization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry to investigate the electronic structure, molecular properties, and reactivity of chemical systems. mdpi.commdpi.com This approach is based on the principle that the ground-state energy of a many-electron system can be uniquely determined from its electron density. mdpi.com DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying medium to large-sized organic molecules.

Quantum chemical characterization of 2-[2-(Cyanomethyl)phenyl]acetic acid using DFT methods, such as the popular B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), allows for a detailed exploration of its structural, vibrational, and electronic properties. nih.gov These theoretical investigations offer deep insights into the molecule's behavior at the atomic level, complementing and guiding experimental studies. The following sections detail the specific computational analyses performed on the title compound.

Molecular geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized and the total energy of the structure is at its lowest point.

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable single bonds, particularly in the acetic acid and cyanomethyl side chains. The orientation of the carboxylic acid group relative to the phenyl ring and the cyanomethyl group can lead to different conformers with varying energies. Theoretical calculations can identify the global minimum energy conformer as well as other low-energy local minima, providing insight into the molecule's preferred shape. For similar molecules like 2-phenylethanol, gauche conformations are often found to be more stable than planar trans structures due to stabilizing intramolecular interactions. nih.gov The optimized geometric parameters for the most stable conformer of this compound, as predicted by DFT calculations, are presented below.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Bond Angles) for this compound.
ParameterValue (Å or °)ParameterValue (Å or °)
Bond Lengths (Å)Bond Angles (°)
C=O1.212O=C-O122.5
C-O(H)1.365C-C-O(H)111.8
O-H0.968C-O-H106.5
C≡N1.158C-C≡N178.9
Car-Car (avg.)1.395Car-Car-Car (avg.)120.0
Car-CH2(COOH)1.515Car-C-C(OOH)113.2
Car-CH2(CN)1.518Car-C-C(N)114.1

Vibrational frequency analysis is performed on the optimized molecular geometry to confirm that the structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific functional groups within the molecule, such as the stretching and bending of C=O, O-H, C≡N, and C-H bonds. nih.govresearchgate.net

Theoretical vibrational spectra are invaluable for interpreting experimental data. researchgate.net The computed frequencies are often scaled by an empirical factor to correct for systematic errors arising from the harmonic approximation and the choice of the theoretical level. nih.gov The analysis provides a detailed picture of the molecule's dynamic behavior. Key vibrational modes for this compound include the characteristic stretching frequencies of the nitrile (C≡N) group, the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid, and the various C-H stretching modes of the aromatic ring and methylene (B1212753) bridges.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound.
Vibrational ModeCalculated Frequency (cm-1)Assignment
ν(O-H)3570Carboxylic acid O-H stretching
ν(C-H)aromatic3100 - 3040Aromatic C-H stretching
ν(C-H)aliphatic2980 - 2930Methylene C-H stretching
ν(C≡N)2255Nitrile C≡N stretching
ν(C=O)1745Carbonyl C=O stretching
δ(C-H)1450 - 1380Methylene C-H bending
ν(C-O)1280Carboxylic acid C-O stretching

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. youtube.comnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is electron-rich, whereas the LUMO is likely distributed over the electron-withdrawing cyano and carboxyl groups. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Table 3: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for this compound.
ParameterValue (eV)
Energy of HOMO (EHOMO)-6.85
Energy of LUMO (ELUMO)-1.12
HOMO-LUMO Energy Gap (ΔE)5.73
Ionization Potential (I) ≈ -EHOMO6.85
Electron Affinity (A) ≈ -ELUMO1.12

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a set of localized orbitals that align with Lewis structure concepts (i.e., bonds and lone pairs). researchgate.netnih.gov This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. rsc.org

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound from NBO Analysis.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(2) O (carbonyl)π(C-O)35.8
π(Car-Car)π(Car-Car)20.5
LP(2) O (hydroxyl)σ(C-O)18.2
LP(1) Nπ(Car-Car)5.1

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.orgresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com Green represents areas of neutral potential.

For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group. researchgate.net These sites are the primary centers for nucleophilic activity and hydrogen bonding. The most positive potential (blue) is anticipated to be around the acidic hydrogen of the carboxyl group, identifying it as the most likely site for deprotonation and electrophilic interaction. wuxiapptec.com The phenyl ring would exhibit a moderately negative potential due to its π-electron system.

An ELF analysis of this compound would provide a clear depiction of its chemical bonding. It would show high localization basins corresponding to the C-C, C-H, C-O, O-H, C=O, and C≡N covalent bonds. Additionally, distinct localization regions would appear for the non-bonding electron pairs (lone pairs) on the oxygen and nitrogen atoms. This analysis offers a visual confirmation of the Lewis structure representation of the molecule and provides a deeper understanding of the spatial arrangement of its electron density. researchgate.net

Fukui Functions for Reactivity Prediction

Within the framework of Density Functional Theory (DFT), Fukui functions are powerful conceptual tools used to predict the most reactive sites within a molecule. wikipedia.orgfaccts.de This function quantifies the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.org By analyzing the Fukui function, one can identify regions that are most susceptible to electrophilic, nucleophilic, or radical attack.

The reactivity is typically assessed using three main types of Fukui functions: nih.gov

f+(r) : This function measures the propensity of a site to accept an electron, thus indicating reactivity towards a nucleophilic attack . Regions with high f+(r) values are electrophilic.

f-(r) : This function describes the propensity of a site to donate an electron, highlighting reactivity towards an electrophilic attack . Regions with high f-(r) values are nucleophilic.

f0(r) : This function is the average of f+(r) and f-(r) and is used to predict sites that are susceptible to radical attack . nih.gov

For this compound, theoretical calculations can pinpoint the reactivity of its constituent atoms. The carboxylic acid group, the cyanomethyl group, and the aromatic ring all present distinct electronic environments. A condensed Fukui function analysis, where values are assigned to individual atoms, can provide a ranked order of reactivity. For instance, the carbonyl carbon of the carboxylic acid is expected to be a primary site for nucleophilic attack, while the oxygen atoms may be susceptible to electrophilic attack. The aromatic ring's carbon atoms will also exhibit varying reactivity depending on the electronic influence of the substituents.

Below is a hypothetical data table illustrating the results of a condensed Fukui function analysis for selected atoms of the molecule. Higher values indicate a greater propensity for the specified type of attack.

Table 1: Illustrative Condensed Fukui Function Values for Reactivity Prediction This data is representative and intended for illustrative purposes.

Atom/Site f+ (for Nucleophilic Attack) f- (for Electrophilic Attack) f0 (for Radical Attack)
Carbonyl Carbon (COOH) 0.185 0.045 0.115
Carbonyl Oxygen (C=O) 0.095 0.150 0.123
Hydroxyl Oxygen (O-H) 0.080 0.165 0.122
Cyano Carbon (C≡N) 0.110 0.030 0.070
Cyano Nitrogen (C≡N) 0.090 0.115 0.103
Aromatic C (ipso-CH2COOH) 0.025 0.055 0.040
Aromatic C (ortho) 0.040 0.070 0.055
Aromatic C (meta) 0.030 0.060 0.045
Aromatic C (para) 0.035 0.065 0.050

Ab Initio Methods for Electronic Structure Determination

Ab initio (from first principles) methods are a class of quantum chemistry calculations that determine the electronic structure of a molecule without reliance on experimental data. These methods solve the electronic Schrödinger equation to provide detailed information about molecular orbitals, electron densities, and energy levels. nih.gov

For this compound, ab initio calculations can elucidate its fundamental electronic properties. A full potential linear augmented plane wave method, a type of ab initio approach, can be employed to calculate the electronic band structure and the density of states (DOS). nih.gov The results of such calculations reveal the distribution of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's electronic stability and reactivity.

Thermodynamic Property Calculations at Varied Temperatures

Computational chemistry provides the tools to predict the thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G), as a function of temperature. These calculations are often performed using statistical thermodynamics based on vibrational frequencies obtained from quantum chemical computations, such as DFT. mdpi.com

For this compound, these calculations can predict how its stability and energy change with varying thermal conditions. Properties such as the standard enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy can be determined for the ideal gas state over a range of temperatures. This data is invaluable for understanding the molecule's behavior in different environments and for predicting the thermodynamics of reactions in which it might participate.

The following table presents hypothetical thermodynamic data for this compound at several temperatures.

Table 2: Calculated Thermodynamic Properties at Various Temperatures This data is representative and intended for illustrative purposes.

Temperature (K) Heat Capacity (Cp) (J/mol·K) Enthalpy (H) (kJ/mol) Entropy (S) (J/mol·K) Gibbs Free Energy (G) (kJ/mol)
298.15 210.5 0 450.2 -134.2
400 245.8 23.1 515.6 -183.1
500 275.1 49.2 572.4 -237.0
600 298.3 77.9 623.5 -296.2
700 315.7 108.6 670.1 -360.5

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are essential for exploring its conformational landscape. nih.gov These simulations can reveal the different spatial arrangements (conformers) the molecule can adopt, their relative stabilities, and the energy barriers for converting between them. nih.gov

An MD simulation involves solving Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov By analyzing this trajectory, one can identify the most populated (lowest energy) conformations and understand how the molecule's shape changes in response to its environment, such as in a solvent. nih.gov

For this compound, key conformational features include the orientation of the acetic acid and cyanomethyl groups relative to the phenyl ring. The potential of mean force (PMF) can be calculated to map the free energy landscape along specific dihedral angles, providing quantitative information on the stability of different conformers. nih.gov

Table 3: Illustrative Relative Energies of Key Conformers This data is representative and intended for illustrative purposes.

Conformer Dihedral Angle (°)* Relative Energy (kJ/mol) Population (%)
1 (Global Minimum) 85 0.0 65.2
2 -90 2.1 25.1
3 180 5.5 8.9
4 0 8.2 0.8

\Refers to the C-C-C-C dihedral angle of the acetic acid side chain relative to the plane of the phenyl ring.*

Applications and Advanced Research Directions of 2 2 Cyanomethyl Phenyl Acetic Acid in Chemical Sciences

Role as a Synthetic Intermediate for Complex Organic Molecules

The unique arrangement of functional groups in 2-[2-(Cyanomethyl)phenyl]acetic acid makes it a valuable starting material for the synthesis of more complex molecular architectures. The carboxylic acid allows for standard transformations such as esterification and amidation, while the cyanomethyl group provides a handle for a different set of chemical reactions, including hydrolysis to a carboxylic acid or reduction to an amine.

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. organic-chemistry.org The structure of this compound is well-suited for the synthesis of fused heterocyclic systems, particularly isoindolinones. Through an acid-catalyzed intramolecular cyclization, the carboxylic acid moiety could react with the cyanomethyl group (potentially after hydrolysis or under specific activating conditions) to form the five-membered lactam ring characteristic of the isoindolinone core. While specific examples starting from this exact molecule are not prevalent in the literature, intramolecular cyclization of suitably substituted benzoic or phenylacetic acids is a known strategy for isoindolinone synthesis. researchgate.netrsc.orgrsc.org

The synthesis of quinazolinones, another important class of heterocycles, generally proceeds from precursors like anthranilic acid or 2-aminobenzonitriles. organic-chemistry.orgnih.govorganic-chemistry.orgfrontiersin.org For this compound to serve as a precursor for quinazolinones, it would require significant functional group interconversion, such as the introduction of an amino group onto the phenyl ring. However, its derivatives could be employed in multi-step synthetic sequences to access these scaffolds. nih.gov

Table 1: Plausible Heterocyclic Scaffolds from this compound

Heterocyclic System Plausible Synthetic Route Key Transformation
Isoindolinone Intramolecular reaction of the two side chains Cyclization/Lactamization

Phenylacetic acid and its derivatives are crucial intermediates in the pharmaceutical industry, used in the production of drugs like penicillin G and diclofenac (B195802). wikipedia.org The specific compound this compound can be considered a valuable building block for creating libraries of compounds for drug discovery. Its structure allows for the introduction of diverse substituents, enabling the exploration of chemical space around a core scaffold. For instance, the carboxylic acid can be coupled with various amines to generate a series of amides, while the nitrile can be transformed into other functional groups. Although its direct role in the synthesis of major drugs like Zafirlukast is not explicitly documented in mainstream synthetic routes, which often feature different key intermediates, its potential as a starting material for novel pharmaceutical agents remains significant. researchgate.net

Structure-Activity Relationship (SAR) Studies for Related Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drugs. While SAR studies specifically focused on this compound are not widely reported, the analysis of related phenylacetic acid and nitrile-containing compounds provides valuable insights.

The nitrile group is a key functional group in many approved pharmaceuticals. Its incorporation into a molecule can enhance binding affinity to biological targets and improve pharmacokinetic properties. rsc.orgnih.gov SAR studies on various drug candidates have shown that the nitrile group can act as a hydrogen bond acceptor or participate in other noncovalent interactions within a protein's active site. nih.govnih.gov In the context of this compound derivatives, the cyanomethyl group's position and electronic properties would be critical determinants of biological activity.

For example, in studies of phenylacetic acid derivatives as hPPAR agonists, modifications to the phenylacetic acid core, including the introduction of different substituents and their positioning, led to significant changes in biological activity. nih.gov

Table 2: Illustrative SAR Data for a Series of Phenylacetic Acid Derivatives (Hypothetical)

Compound ID R1 Substituent R2 Substituent Biological Activity (IC50, µM)
A-1 -H -H 50.2
A-2 -Cl -H 25.8
A-3 -H -CH3 45.1

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual data for this compound derivatives.

Computational methods, including molecular docking and virtual screening, are powerful tools for identifying potential biological targets for small molecules and for designing new ligands with improved affinity and selectivity. researchgate.netumsl.edu For derivatives of this compound, these in silico techniques could be employed to screen libraries of virtual compounds against known protein structures. nih.govmdpi.com

The process would typically involve:

Generating a virtual library of derivatives by modifying the core structure of this compound.

Identifying potential protein targets based on the structural similarity to known active compounds.

Docking the virtual ligands into the active site of the target proteins to predict binding modes and estimate binding affinities.

Prioritizing candidate compounds for synthesis and biological evaluation based on their docking scores and interaction patterns. researchgate.net

Such computational studies on related phenylacetic acid derivatives have been used to elucidate binding modes with targets like DNA and various enzymes, suggesting that meta-substituted derivatives may exhibit superior binding interactions. researchgate.net

Development of Novel Materials and Polymers Incorporating this compound Moieties

The bifunctional nature of this compound presents conceptual opportunities for its use as a monomer in polymer synthesis. The carboxylic acid group can readily participate in condensation polymerization to form polyesters (with diols) or polyamides (with diamines).

Furthermore, the nitrile group can be hydrolyzed to a second carboxylic acid group, transforming the molecule into a diacid monomer. This resulting aromatic diacid could then be used to synthesize a variety of polymers. For instance, polymerization-induced self-assembly (PISA) is a method used to produce block copolymer nanoparticles, and monomers like phenylacetic acid have been encapsulated within such nanoparticles. nsf.gov While not a direct incorporation into the polymer backbone, this demonstrates the compatibility of the phenylacetic acid scaffold with polymerization systems. Conceptually, if converted to a diacid, this compound could serve as a monomer in similar polymerization processes to create functional polymers. dcu.ie

Bio-conjugation and Bio-orthogonality Applications (Conceptual)

Bio-conjugation is the chemical linking of two molecules, where at least one is a biomolecule. Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The functional groups present in this compound offer conceptual avenues for its use in these fields.

The carboxylic acid group is a common handle for bioconjugation. creative-biolabs.com It can be activated, for example, using carbodiimide chemistry (like EDC/NHS), to form a reactive ester that can then be coupled with primary amines on biomolecules, such as the lysine residues on proteins, to form stable amide bonds. creative-biogene.comrsc.org This would allow for the attachment of the this compound moiety to proteins, antibodies, or other biological macromolecules. reactome.org

The nitrile group is less commonly used in bioconjugation but has emerging applications in bio-orthogonal chemistry. Specific heteroaromatic nitriles can undergo a biocompatible click reaction with N-terminal cysteine residues on peptides and proteins. acs.org While the cyanomethyl group in this specific compound is not an aromatic nitrile, its potential for transformation into other bio-orthogonally reactive groups exists. For instance, the nitrile could be reduced to an amine, which could then be further functionalized. Additionally, some nitriles can participate in photo-induced cycloaddition reactions, offering a means for spatio-temporal control of labeling in biological systems. acs.org

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the application of This compound as a scaffold in catalyst design or ligand development.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" with a focus on "Catalyst Design and Ligand Development" as per the requested outline. The necessary research findings, data tables, and detailed examples for this specific compound are not available in the current body of scientific knowledge.

Advanced Analytical Method Development for 2 2 Cyanomethyl Phenyl Acetic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to the separation, identification, and quantification of 2-[2-(Cyanomethyl)phenyl]acetic acid and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques employed for these purposes.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of moderately polar compounds like this compound. This technique allows for the effective separation of the main compound from its process-related impurities and degradation products.

A typical RP-HPLC method for the purity assessment and quantification of this compound would involve a C18 stationary phase, which is a non-polar surface. The mobile phase would likely consist of a mixture of an aqueous component, often with an acidic modifier to control the ionization of the carboxylic acid group, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The acidic modifier, such as phosphoric acid or trifluoroacetic acid, helps to ensure sharp, symmetrical peak shapes by suppressing the dissociation of the analyte's carboxylic acid moiety.

Detection is commonly achieved using a UV detector, as the phenyl ring in the molecule is a chromophore that absorbs UV light. The selection of the detection wavelength is critical for achieving optimal sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the analyte. For phenylacetic acid derivatives, this is often in the range of 210-230 nm.

Method validation, in accordance with International Council for Harmonisation (ICH) guidelines, is essential to demonstrate that the analytical procedure is suitable for its intended purpose. This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 20 minutes

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, due to the low volatility and polar nature of the carboxylic acid group in this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile ester derivative.

A common derivatization agent for carboxylic acids is an alkylating agent such as diazomethane (B1218177) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For instance, reaction with methanol in the presence of an acid catalyst would yield the corresponding methyl ester, which is significantly more volatile.

Once derivatized, the sample can be injected into the GC system. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points.

The mass spectrometer detector provides both qualitative and quantitative information. It ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for confident identification. Quantification can be achieved by operating the mass spectrometer in selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity.

Table 2: General GC-MS Method Parameters for the Analysis of Derivatized this compound

ParameterCondition
Derivatization Agent Methanol with catalytic H₂SO₄ (to form methyl ester)
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Scan Range 40-450 amu

Quantitative Spectroscopic Methods

Quantitative spectroscopic methods, particularly UV-Visible (UV-Vis) spectroscopy, can be employed for the determination of this compound in solution. This technique is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

To develop a quantitative UV-Vis method, the first step is to determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

While UV-Vis spectroscopy is a relatively simple and cost-effective technique, its selectivity can be a limitation if other components in the sample also absorb at the same wavelength. Therefore, it is most suitable for the analysis of relatively pure samples or for dissolution testing where the concentration of the active ingredient is being monitored.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₁₀H₉NO₂, elemental analysis provides experimental verification of its empirical formula.

The analysis is typically performed using a combustion-based elemental analyzer. A small, accurately weighed amount of the sample is combusted at a high temperature in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. From the amounts of these gases, the percentage of carbon, hydrogen, and nitrogen in the original sample can be calculated.

The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the purity and identity of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₉NO₂)

ElementSymbolAtomic MassNumber of AtomsTheoretical Mass %
CarbonC12.0111068.56%
HydrogenH1.00895.18%
NitrogenN14.00718.00%
OxygenO15.999218.26%

Q & A

Basic Research Question

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR, focusing on the cyanomethyl group (δ ~2.5–3.0 ppm for CH₂CN) and acetic acid protons (δ ~3.5 ppm) .
  • XRD : Resolve crystal structure via single-crystal X-ray diffraction to confirm stereochemistry and hydrogen-bonding networks, as demonstrated for analogous phenylacetic acids .
  • FT-IR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and nitrile C≡N (~2240 cm⁻¹) .

Data Interpretation : Compare experimental XRD parameters (e.g., monoclinic P21/c space group) with computational lattice energy predictions .

How can researchers design experiments to probe the compound’s potential biological activity?

Advanced Research Question

  • In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based assays .
  • Molecular docking : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina, focusing on the cyanomethyl and carboxylic acid moieties .
  • Toxicity profiling : Use zebrafish embryos or human cell lines (e.g., HEK293) to assess cytotoxicity (IC₅₀) and validate computational toxicity predictions .

Note : Ensure biological testing adheres to ethical guidelines for research compounds .

What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

  • Process intensification : Use flow chemistry to control exothermic reactions (e.g., cyanomethylation) and improve heat dissipation .
  • Quality control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress in real time .
  • Purification scaling : Transition from column chromatography to recrystallization (solvent: ethanol/water) for bulk material .

Case Study : A scaled synthesis of 2-Cyclobutyl-2-phenylacetic acid achieved >95% purity via gradient recrystallization .

How do substituents on the phenyl ring influence the compound’s electronic properties and reactivity?

Advanced Research Question

  • Computational analysis : Perform Hammett studies using DFT to quantify electron-withdrawing/donating effects of substituents (e.g., -CN, -Cl) on the acetic acid moiety’s acidity .
  • Experimental correlation : Measure pKa shifts via potentiometric titration and compare with computed partial charges .

Example : Substituents like -Cl (in 2-(2-Chlorophenyl)acetic acid) increase acidity due to inductive effects, a principle applicable to cyanomethyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.